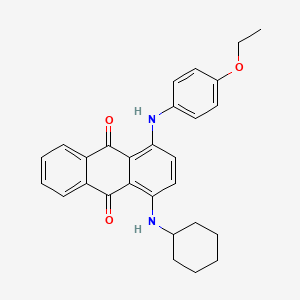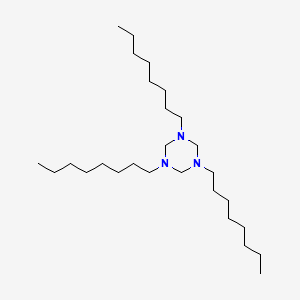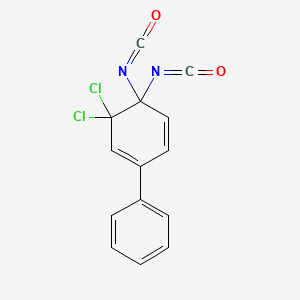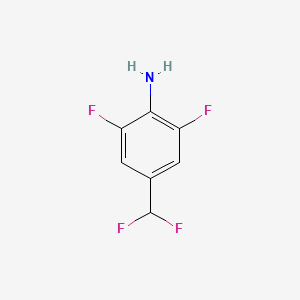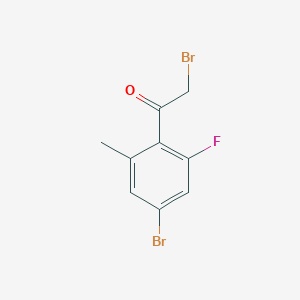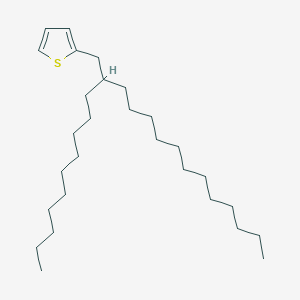
Thiophene,2-(2-decyltetradecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene,2-(2-decyltetradecyl)- is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The specific compound , Thiophene,2-(2-decyltetradecyl)-, has a long alkyl chain attached to the thiophene ring, which significantly influences its physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene,2-(2-decyltetradecyl)- typically involves the alkylation of thiophene. One common method is the Friedel-Crafts alkylation, where thiophene reacts with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Non-polar solvents like dichloromethane or chloroform
Catalyst: Aluminum chloride or other Lewis acids
Industrial Production Methods
Industrial production of Thiophene,2-(2-decyltetradecyl)- follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene,2-(2-decyltetradecyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiophene ring can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Thiophene,2-(2-decyltetradecyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, derivatives of thiophene compounds are explored for their potential as bioactive molecules. They can interact with various biological targets, making them candidates for drug development.
Medicine
Thiophene derivatives, including Thiophene,2-(2-decyltetradecyl)-, are investigated for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although specific applications of this compound require further research.
Industry
In the industrial sector, Thiophene,2-(2-decyltetradecyl)- is used in the production of conductive polymers and organic semiconductors. These materials are essential in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of Thiophene,2-(2-decyltetradecyl)- depends on its application. In electronic materials, its long alkyl chain enhances solubility and processability, while the thiophene ring contributes to the electronic properties. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2,5-Dibromothiophene: A halogenated derivative used in various synthetic applications.
3-Hexylthiophene: Another alkyl-substituted thiophene with different chain length.
Uniqueness
Thiophene,2-(2-decyltetradecyl)- is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity and altered melting points. This makes it particularly useful in applications requiring specific solubility and processing characteristics.
Eigenschaften
Molekularformel |
C28H52S |
|---|---|
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
2-(2-decyltetradecyl)thiophene |
InChI |
InChI=1S/C28H52S/c1-3-5-7-9-11-13-14-16-18-20-23-27(26-28-24-21-25-29-28)22-19-17-15-12-10-8-6-4-2/h21,24-25,27H,3-20,22-23,26H2,1-2H3 |
InChI-Schlüssel |
QAIMLVJRBGPSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
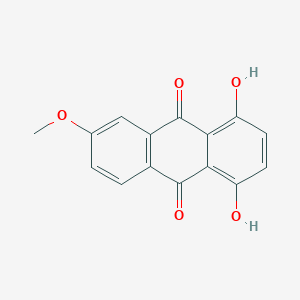
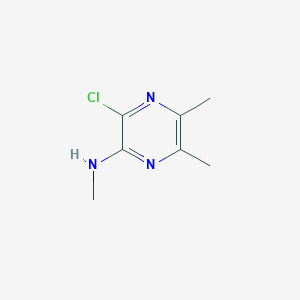
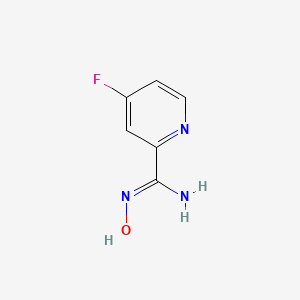
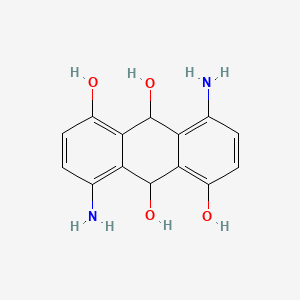

![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
